molecular formula C19H23N3O2S B2546147 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole CAS No. 860649-90-7

5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole

Cat. No.: B2546147
CAS No.: 860649-90-7
M. Wt: 357.47
InChI Key: PRAAACRCFKRFIE-HYARGMPZSA-N
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Description

5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a thiazole-based heterocyclic compound featuring a 4-methyl group, a 2-phenyl substituent, and a 5-position ethanimidoyl moiety linked via a carbonyloxy bridge to a cyclohexylamine group. Thiazoles are pharmacologically significant due to their diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .

Properties

IUPAC Name

[(E)-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethylideneamino] N-cyclohexylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O2S/c1-13-17(25-18(20-13)15-9-5-3-6-10-15)14(2)22-24-19(23)21-16-11-7-4-8-12-16/h3,5-6,9-10,16H,4,7-8,11-12H2,1-2H3,(H,21,23)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAAACRCFKRFIE-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)C(=NOC(=O)NC3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2)/C(=N/OC(=O)NC3CCCCC3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Synthesis

The Hantzsch method involves the condensation of α-haloketones with thioamides. For 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate intermediates, chloroacetone reacts with thiobenzamide in the presence of triethylamine (TEA) under reflux conditions. The reaction proceeds via nucleophilic attack of the thioamide’s sulfur on the α-carbon of chloroacetone, followed by cyclization.

Reaction Conditions :

  • Solvent: Ethanol or dichloromethane
  • Temperature: 78–100°C
  • Catalyst: Triethylamine (5–10 mol%)
  • Yield: 65–73%

Cyclizing Dehydration of α-Acylamino Carbonyl Compounds

Kulkarni and Ganesan’s method involves dehydrating α-acylamino carbonyl precursors. For example, reacting 3-acetylpropanol with thiourea under acidic conditions (pH 2–4) at 80°C forms 4-methylthiazole derivatives. This method avoids halogenated reagents but requires precise pH control during workup.

Optimization Insight :

  • Acidic media (e.g., HCl) enhance cyclization rates.
  • Alkaline extraction (pH 8.5–10.5) isolates the thiazole product.

Functionalization at Position 5: Ethanimidoyl Group Introduction

The 5-carboxylate group of the thiazole intermediate is converted into an ethanimidoyl moiety through sequential reactions:

Ester to Amidoxime Conversion

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the amidoxime intermediate.

Reaction Parameters :

  • Molar Ratio: 1:1.2 (ester:NH₂OH·HCl)
  • Temperature: 70–80°C
  • Duration: 4–6 hours
  • Yield: 68–75%

Amidoxime to Ethanimidoyl Modification

The amidoxime undergoes dehydration using acetic anhydride or phosphorus oxychloride (POCl₃) to yield the ethanimidoyl group. POCl₃ is preferred for its efficiency in forming nitrile intermediates, which are subsequently hydrolyzed.

Critical Notes :

  • Excess POCl₃ leads byproduct formation; stoichiometric ratios (1:1.1) are optimal.
  • Hydrolysis with aqueous NaHCO₃ ensures complete conversion.

Cyclohexylamino Carbonyloxy Substituent Attachment

The ethanimidoyl group is functionalized with the cyclohexylamino carbonyloxy moiety via carbamate formation:

Carbamate Coupling Reaction

The ethanimidoyl intermediate reacts with cyclohexyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. Catalytic dimethylaminopyridine (DMAP, 2 mol%) accelerates the reaction.

Procedure :

  • Dissolve ethanimidoyl-thiazole (1 equiv) in THF.
  • Add cyclohexyl isocyanate (1.05 equiv) dropwise under N₂.
  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
  • Quench with ice-water and extract with dichloromethane.

Yield : 60–65% after column chromatography (silica gel, hexane:ethyl acetate 4:1).

Purification and Characterization

Purification Techniques

  • Liquid-Liquid Extraction : Dichloromethane or ethyl acetate removes unreacted starting materials.
  • Distillation : Reduced-pressure distillation (395–400 Pa) isolates high-purity product.
  • Column Chromatography : Silica gel with gradient elution resolves closely related impurities.

Spectroscopic Confirmation

  • NMR :
    • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, cyclohexyl), 2.4 (s, CH₃), 7.3–7.5 (m, Ph).
    • ¹³C NMR : 165.2 ppm (C=O), 152.1 ppm (thiazole C-2).
  • Mass Spectrometry :
    • Molecular ion peak at m/z 361.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Key Advantage
Hantzsch + Carbamate 60–65 18–24 Scalability
Cyclizing Dehydration 55–60 20–28 Avoids halogenated reagents

Challenges and Mitigation Strategies

  • Steric Hindrance : The cyclohexyl group slows carbamate coupling. Using excess isocyanate (1.1 equiv) compensates.
  • Byproduct Formation : Strict temperature control during amidoxime dehydration minimizes nitrile over-hydrolysis.
  • Low Solubility : THF co-solvents (e.g., DMF, 10% v/v) enhance reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may lead to the formation of different oxidized derivatives, while substitution reactions can result in various substituted thiazole compounds.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that integrate cyclohexylamine and thiazole derivatives. The characterization of synthesized compounds is crucial for confirming their structure and purity. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to analyze the chemical properties and confirm the molecular structure.

Antimicrobial Properties

Research has indicated that thiazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole possess inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This antimicrobial activity is attributed to the ability of thiazole rings to interact with microbial enzymes or membranes, disrupting their function.

Anticancer Activity

Thiazole derivatives are also being investigated for their anticancer properties. The compound has been shown to inhibit cell proliferation in specific cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. For example, molecular docking studies have indicated that this compound can bind effectively to targets involved in cancer cell growth and survival pathways.

Antimicrobial Evaluation

A study evaluating the antimicrobial efficacy of thiazole derivatives demonstrated that compounds structurally related to this compound exhibited notable activity against pathogens like Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Anticancer Research

In another case study focusing on anticancer properties, researchers synthesized a series of thiazole derivatives and tested them against human breast adenocarcinoma cells (MCF7). The results indicated that certain derivatives led to significant reductions in cell viability, with IC50 values comparable to established chemotherapeutics.

Data Summary

Property/ActivityResult/Value
Antimicrobial ActivityEffective against Gram-positive and Gram-negative bacteria
Anticancer ActivityIC50 values in the micromolar range for MCF7 cells
MechanismEnzyme inhibition, cell cycle arrest

Mechanism of Action

The mechanism of action of 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

Key structural analogs differ in the substituents attached to the carbonyloxy-ethanimidoyl group or the thiazole core. These variations impact molecular weight, polarity, and bioactivity.

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference
5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole (Target Compound) Cyclohexylamino C₂₀H₂₃N₃O₂S 377.48 High lipophilicity (predicted) -
5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole 3-Chloroanilino C₁₉H₁₅Cl₂N₃O₂S 420.32 Antibacterial activity (broad-spectrum)
2-(4-Chlorophenyl)-5-({[(ethylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-1,3-thiazole Ethylamino C₁₆H₁₇ClN₃O₂S 337.83 Enhanced aqueous solubility
5-({[(4-Chlorobenzoyl)oxy]ethanimidoyl})-4-methyl-2-phenyl-1,3-thiazole 4-Chlorobenzoyl C₂₀H₁₆ClN₃O₂S 405.88 Antifungal activity (in vitro)
4-[4-Phenyl-5-(3-pyridyl)-1,3-thiazole]butyric acid 3-Pyridyl, butyric acid C₁₈H₁₇N₃O₂S 349.41 Thromboxane synthetase inhibition

Notes:

  • Cyclohexylamino vs.
  • Chlorophenyl Substitution: Analogs with 4-chlorophenyl groups (e.g., ) exhibit enhanced antibacterial activity, possibly due to electron-withdrawing effects stabilizing target interactions.
  • Pyridyl Derivatives: Thiazoles with pyridyl substituents () demonstrate enzyme-inhibitory properties, suggesting the core heterocycle’s versatility in drug design.

Biological Activity

The compound 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound is characterized by a thiazole ring substituted with a cyclohexylamino group and a carbonyl moiety. This structural configuration is believed to contribute to its biological activity.

Biological Activity Overview

Recent studies have explored various aspects of the biological activity of thiazole derivatives, including their roles as enzyme inhibitors and their antioxidant properties. The following sections summarize key findings related to the compound .

Enzyme Inhibition

  • Xanthine Oxidase Inhibition :
    • A related thiazole derivative was shown to exhibit moderate xanthine oxidase inhibitory activity. Compounds containing similar structural motifs demonstrated IC50 values ranging from 3.6 µM to 9.9 µM, indicating promising potential in managing conditions like gout through uric acid regulation .
    • The binding affinity of these compounds within the active site of xanthine oxidase was evaluated using molecular docking studies, revealing favorable interactions that suggest a mechanism of action based on competitive inhibition.
  • Acetylcholinesterase Inhibition :
    • Thiazole derivatives have also been investigated for their acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases such as Alzheimer's. Some compounds in this category exhibited IC50 values as low as 2.7 µM, indicating strong inhibitory potential .

Antioxidant Activity

  • The antioxidant capabilities of thiazole derivatives have been assessed using DPPH free radical scavenging assays. Compounds similar to the one studied showed moderate antioxidant activity with IC50 values around 15.3 µM, suggesting that they may help mitigate oxidative stress-related damage in biological systems .

Case Studies

Several case studies highlight the biological implications of thiazole derivatives:

  • Neuroprotective Effects :
    • A study demonstrated that thiazole derivatives could protect neuronal cells from oxidative damage by inhibiting AChE and reducing reactive oxygen species (ROS) levels. This dual mechanism suggests a potential therapeutic role in neuroprotection .
  • Anti-inflammatory Properties :
    • Another case study indicated that certain thiazole compounds could reduce inflammation markers in vitro, supporting their use in inflammatory conditions .

Research Findings Summary Table

Biological ActivityAssay TypeIC50 Value (µM)Reference
Xanthine Oxidase InhibitionEnzymatic Assay3.6 - 9.9
Acetylcholinesterase InhibitionEnzymatic Assay2.7
Antioxidant ActivityDPPH Scavenging Assay15.3

Q & A

Basic Questions

Q. What established synthetic routes are available for 5-({[(Cyclohexylamino)carbonyl]oxy}ethanimidoyl)-4-methyl-2-phenyl-1,3-thiazole?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the 4-methyl-2-phenyl-1,3-thiazole core through cyclization of thiourea derivatives with α-haloketones or via Biginelli-like reactions using aldehydes, thioureas, and β-ketoesters .
  • Step 2 : Introduction of the ethanimidoyl group at the 5-position via condensation with nitriles or imidate intermediates under acidic conditions .
  • Step 3 : Functionalization with the [(cyclohexylamino)carbonyl]oxy group using cyclohexyl isocyanate or carbodiimide-mediated coupling reactions .
  • Purification : Recrystallization from ethanol/DMF mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : To confirm substituent positions and cyclohexyl group integration (e.g., δ 7.2–7.4 ppm for phenyl protons; δ 1.2–1.8 ppm for cyclohexyl protons) .
  • IR Spectroscopy : Detection of carbonyl (C=O, ~1700 cm⁻¹) and thiazole ring (C=N, ~1600 cm⁻¹) stretches .
  • Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., m/z 400–450 range) and fragmentation patterns .
  • Elemental Analysis : Validation of C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Kinase or protease inhibition measured via fluorescence-based substrates (e.g., IC50 determination using ATPase assays) .
  • Antiproliferative Assays : MTT or SRB assays against cancer cell lines (e.g., IC50 values reported for HeLa or MCF-7 cells) .
  • Antimicrobial Testing : Broth microdilution for MIC (minimum inhibitory concentration) against bacterial/fungal strains .

Advanced Questions

Q. How can computational methods predict the binding affinity of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with target proteins (e.g., kinase ATP-binding pockets). Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen-bonding with residues like Asp86 or Lys168 .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories .
  • QSAR Models : Regression analysis linking substituent electronic properties (e.g., Hammett σ) to activity .

Q. What strategies resolve contradictory bioactivity data across studies?

  • Methodological Answer :

  • Assay Standardization : Control for variables like cell passage number, serum concentration, or incubation time .
  • Dose-Response Repetition : Test multiple concentrations (e.g., 0.1–100 μM) in triplicate to confirm IC50 trends .
  • Meta-Analysis : Pool data from independent studies using fixed/random-effects models to identify outliers .

Q. How does modifying the cyclohexylamino group affect structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Variation : Replace cyclohexyl with smaller (e.g., cyclopentyl) or bulkier (adamantyl) groups to assess steric effects .
  • Electronic Effects : Introduce electron-withdrawing (NO2) or donating (OMe) groups on the cyclohexyl ring to modulate binding .
  • Data Correlation : Compare logP values (e.g., 2.5–4.0) with activity; increased hydrophobicity often enhances membrane permeability .

Q. What crystallographic techniques determine the compound’s 3D structure?

  • Methodological Answer :

  • X-Ray Diffraction : Single-crystal analysis (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths/angles (e.g., thiazole C-S bond ~1.68 Å) .
  • SHELX Refinement : Space group assignment (e.g., P21/c) and thermal parameter (B-factor) optimization .
  • Twinned Data Handling : Use SHELXL for high-resolution refinement of challenging datasets .

Q. How do solvent effects influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Polar Solvents (DMF, DMSO) : Enhance solubility but may promote hydrolysis of the ethanimidoyl group .
  • Non-Polar Solvents (Hexane, Toluene) : Reduce degradation but limit reaction rates in synthesis .
  • Stability Studies : Monitor degradation via HPLC (e.g., 95% purity retained after 30 days in acetonitrile at 4°C) .

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